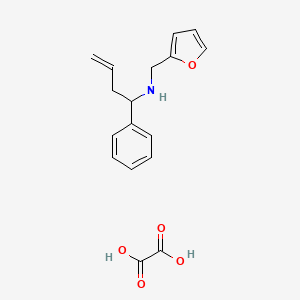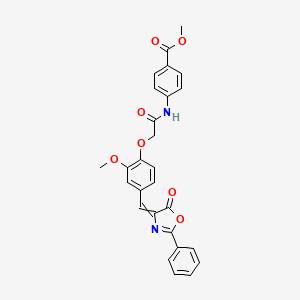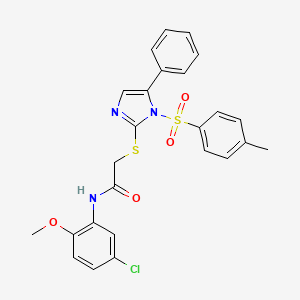
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-methoxyphenyl group, a phenyl-tosyl-imidazole moiety, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Introduction of the Phenyl and Tosyl Groups: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tosyl group can be added through a sulfonation reaction.
Attachment of the Chloro-Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the chloro-methoxyphenyl group is attached to the imidazole ring.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the tosyl group.
N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)ethanamide: Has an ethanamide linkage instead of acetamide.
Uniqueness
The presence of the tosyl group and the specific arrangement of functional groups in “N-(5-Chloro-2-methoxyphenyl)-2-((5-phenyl-1-tosyl-1H-imidazol-2-yl)thio)acetamide” may confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
Properties
Molecular Formula |
C25H22ClN3O4S2 |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonyl-5-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-17-8-11-20(12-9-17)35(31,32)29-22(18-6-4-3-5-7-18)15-27-25(29)34-16-24(30)28-21-14-19(26)10-13-23(21)33-2/h3-15H,16H2,1-2H3,(H,28,30) |
InChI Key |
KMQNODFSFAJDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
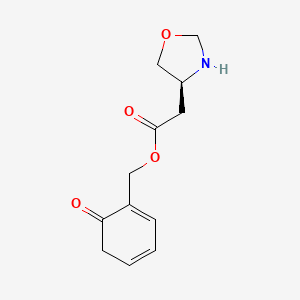
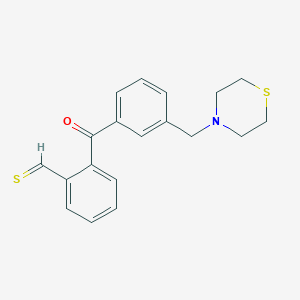

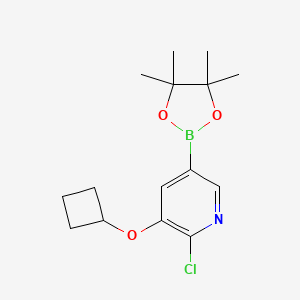
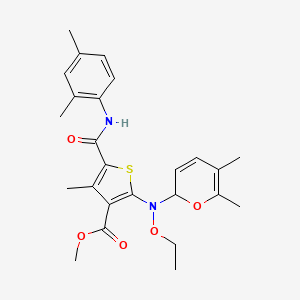
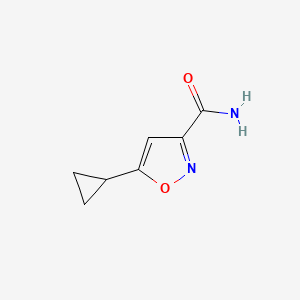
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
